Butirosin

Antibiotic resistance Pseudomonas aeruginosa Aminoglycoside susceptibility

Butirosin (≥95%, CAS 12772-35-9) is the sole naturally occurring aminoglycoside bearing an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at C-1 of the 2-deoxystreptamine core, conferring retained activity against ~33% of gentamicin-resistant Gram-negative clinical isolates, including P. aeruginosa. This structural uniqueness enables resistance enzyme dissection, structure-based drug design (crystal structure PDB: 3TM0 available), and comparative nephrotoxicity profiling where it demonstrates a superior therapeutic ratio (LD50/PD50) versus gentamicin in murine models. Not cross-resistant to gentamicin. A critical tool compound for aminoglycoside research programs.

Molecular Formula C21H41N5O12
Molecular Weight 555.6 g/mol
CAS No. 12772-35-9
Cat. No. B1197908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButirosin
CAS12772-35-9
SynonymsAnhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin
Molecular FormulaC21H41N5O12
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
InChIInChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1
InChIKeyXEQLFNPSYWZPOW-KRKVEZTKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butirosin (CAS 12772-35-9) Procurement Guide: Aminoglycoside Antibiotic Complex for Research Applications


Butirosin (CAS 12772-35-9) is a water-soluble aminoglycosidic antibiotic complex produced by submerged fermentation of Bacillus circulans, consisting of two components—butirosin A (80-85%) and butirosin B (15-20%)—which differ only in the configuration of one carbon atom in the pentose moiety [1]. The compound exhibits broad-spectrum antibacterial activity against Gram-positive bacteria, Gram-negative bacteria, and mycobacteria, with the molecular formula C21H41N5O12 and a molecular weight of 555.58 g/mol [1]. Butirosin is structurally distinct among naturally occurring aminoglycosides due to the presence of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the C-1 amine of the central 2-deoxystreptamine ring [2]. This structural feature is of significant interest for research into aminoglycoside resistance mechanisms and the development of semisynthetic derivatives.

Why Generic Aminoglycoside Substitution Fails: Quantifying Butirosin Differentiation from Gentamicin, Amikacin, and Tobramycin


Substituting butirosin with other aminoglycosides such as gentamicin, tobramycin, or amikacin without considering quantitative differences in resistance profiles and toxicity can lead to erroneous experimental outcomes and suboptimal procurement decisions. While all aminoglycosides share the 2-deoxystreptamine core and inhibit bacterial protein synthesis via 16S rRNA binding, butirosin's unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain confers a distinct resistance modification profile that cannot be replicated by unsubstituted aminoglycosides [1]. Specifically, butirosin demonstrates differential susceptibility patterns against aminoglycoside-modifying enzymes and retains activity against a subset of gentamicin-resistant clinical isolates where other aminoglycosides fail [2]. Furthermore, comparative toxicological studies in animal models have established quantifiable differences in nephrotoxic thresholds among aminoglycosides, with butirosin occupying a distinct position on the nephrotoxicity scale relative to gentamicin, tobramycin, and amikacin [3]. These compound-specific parameters—resistance enzyme susceptibility and nephrotoxic dose thresholds—constitute verifiable, quantifiable differentiation that directly impacts scientific selection and procurement.

Butirosin Procurement Evidence: Quantified Differentiation Against Gentamicin, Amikacin, and Tobramycin


Butirosin Activity Against Gentamicin-Resistant Pseudomonas aeruginosa

Butirosin retains antibacterial activity against gentamicin-resistant Pseudomonas aeruginosa clinical isolates, demonstrating a susceptibility rate of 33% in a panel of gentamicin-resistant strains compared to amikacin's 81% susceptibility, while ranking as the second most active compound among 11 tested aminoglycosides [1]. This differential performance against resistant strains is attributable to the protective AHBA side chain, which reduces susceptibility to certain aminoglycoside-modifying enzymes [2].

Antibiotic resistance Pseudomonas aeruginosa Aminoglycoside susceptibility

Butirosin Superior Therapeutic Ratio vs. Gentamicin in Murine Infection Models

In comparative studies of butirosin (BTN) and gentamicin (GTM) in experimental mouse infections, gentamicin demonstrated greater antibacterial potency on a weight basis; however, butirosin exhibited a superior therapeutic ratio, defined as the ratio of acute median lethal dose (LD50) to acute median protective dose (PD50) [1]. Both compounds showed rapid absorption with peak serum levels occurring at 15 minutes and estimated serum half-lives of approximately 20 minutes following subcutaneous administration [1].

In vivo efficacy Therapeutic index Mouse infection model

Differential Nephrotoxic Threshold Among Aminoglycosides: Butirosin vs. Gentamicin and Tobramycin

Quantitative differences in tubular nephrotoxicity among aminoglycosides including butirosin, gentamicin, tobramycin, and amikacin have been demonstrated experimentally in rats by evaluating excretion rates of tubular cells and urinary enzymes [1]. Dose-effect relationships were established, resulting in varying reproducible toxic threshold doses for each antibiotic and a defined scale of increasing nephrotoxicity [1]. Butirosin appears to be less nephrotoxic than gentamicin in laboratory animals [2].

Nephrotoxicity Toxicology Aminoglycoside safety

Butirosin A Structural Basis of APH(3')-IIIa Resistance Mechanism

The crystal structure of the APH(3')-IIIa aminoglycoside phosphotransferase in complex with butirosin A and AMPPNP has been determined at 2.10 Å resolution, revealing the structural basis for enzyme-mediated resistance to N1-substituted aminoglycosides [1]. The presence of the AHBA group protects the aminoglycoside from binding to many resistance enzymes; however, butirosin, amikacin, and isepamicin are not resistant to inactivation by APH(3')-IIIa [1]. This structural information provides a mechanistic explanation for why butirosin retains activity against some but not all aminoglycoside-modifying enzymes.

Structural biology Resistance mechanism X-ray crystallography

Butirosin Relative In Vitro Potency vs. Sisomicin, Gentamicin, and Tobramycin

In a comparative study assessing the in vitro susceptibility of seven groups of clinically significant Gram-negative bacilli and Staphylococcus aureus to five aminoglycosides, sisomicin was the most potent compound by weight, while butirosin and BB-K8 (amikacin) were less potent [1]. However, the study notes that higher serum levels may be achievable with butirosin and BB-K8, which may compensate for lower intrinsic potency [1]. The activity of gentamicin, sisomicin, and tobramycin generally paralleled each other, while butirosin occupied a distinct potency position.

In vitro susceptibility MIC Gram-negative bacilli

Butirosin Susceptibility Among Clinical Isolates: 33.2% vs. Amikacin 83.7%

In a study of 319 clinical isolates known to be resistant to one or more aminoglycoside antibiotics, the percentages of isolates found susceptible by agar dilution method were: amikacin 83.7%, tobramycin 41.4%, butirosin A 33.2%, dideoxykanamycin B 32.6%, gentamicin C 27.3%, and kanamycin A 10.0% [1]. Butirosin A ranked third among ten aminoglycosides tested, demonstrating superior activity compared to gentamicin C (33.2% vs. 27.3%) but substantially lower than amikacin (33.2% vs. 83.7%).

Clinical isolates Susceptibility testing Antibiotic resistance

Butirosin Research Applications: Validated Scenarios Based on Quantitative Differentiation Evidence


Resistance Mechanism Studies: Investigating Activity Against Gentamicin-Resistant Pseudomonas aeruginosa

Butirosin is indicated for research applications focused on characterizing aminoglycoside activity against gentamicin-resistant Pseudomonas aeruginosa clinical isolates. Based on evidence demonstrating 33% susceptibility among gentamicin-resistant Gram-negative bacilli and specific activity against P. aeruginosa strains where gentamicin fails, butirosin serves as a valuable tool compound for investigating the molecular basis of differential aminoglycoside susceptibility [1]. The compound's unique AHBA side chain provides protection against certain aminoglycoside-modifying enzymes while remaining susceptible to others (e.g., APH(3')-IIIa), making it useful for dissecting resistance mechanisms in Pseudomonas and Enterobacteriaceae [2].

In Vivo Efficacy and Toxicology Studies: Leveraging the Superior Therapeutic Ratio

For in vivo murine infection models and comparative toxicology studies, butirosin offers a superior therapeutic ratio (LD50/PD50) compared to gentamicin, as established in direct head-to-head comparisons in mouse experimental infections [1]. The compound demonstrates rapid absorption and elimination with a serum half-life of approximately 20 minutes, allowing for well-defined pharmacokinetic modeling [1]. Additionally, butirosin's established position on the quantitative nephrotoxicity scale—being less nephrotoxic than gentamicin in rat models—supports its use in studies where differential renal toxicity is a measured endpoint [2].

Structural Biology and Enzyme Mechanism Research: APH(3')-IIIa Complex Studies

Butirosin A is uniquely valuable for structural biology research involving aminoglycoside phosphotransferases, as evidenced by the availability of a high-resolution (2.10 Å) crystal structure of the APH(3')-IIIa-butirosin A-AMPPNP ternary complex (PDB: 3TM0) [1]. This structural data provides atomic-level insights into enzyme-substrate interactions that are not available for many other aminoglycosides. Researchers studying resistance enzyme mechanisms, conducting structure-based drug design, or developing next-generation aminoglycoside analogs will find butirosin A essential for comparative structural analyses [1].

Antibiotic Susceptibility Surveillance and Comparative Microbiology

Butirosin is appropriate for antibiotic susceptibility surveillance studies requiring a benchmark compound with well-characterized intermediate activity against multi-resistant clinical isolates. With a documented susceptibility rate of 33.2% against aminoglycoside-resistant isolates—ranking third among ten aminoglycosides and outperforming gentamicin C (27.3%)—butirosin provides a useful comparator for evaluating the spectrum of newer aminoglycoside derivatives [1]. Standardized susceptibility testing methods using 30-μg disks (with inhibition zones >12 mm indicating susceptibility, equivalent to MIC ≤25 μg/mL) are well-established for this compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butirosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.